molecular formula C17H20N2O4S B2919973 Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate CAS No. 494854-19-2

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate

Cat. No.: B2919973
CAS No.: 494854-19-2
M. Wt: 348.42
InChI Key: GRHIIEZROYYMPD-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The synthesis of thiazole derivatives traces back to the seminal Hantzsch thiazole synthesis (1887), which established cyclocondensation of α-haloketones with thioamides as a foundational methodology. Ethyl 2-[4-(tert-butoxycarbonylamino)phenyl]thiazole-4-carboxylate represents an evolution of this classical approach, incorporating modern protective group strategies. The tert-butoxycarbonyl (Boc) group, introduced by Carpino in 1957, revolutionized amine protection in peptide synthesis, enabling selective reactivity in multi-step organic transformations.

Early 21st-century research demonstrated that aryl-thiazole carboxylates exhibit enhanced metabolic stability compared to simpler thiazoles, driving interest in compounds like ethyl 2-[4-(tert-butoxycarbonylamino)phenyl]thiazole-4-carboxylate. The ethyl ester moiety provides a handle for subsequent hydrolysis to carboxylic acids, while the Boc group permits controlled deprotection for amine functionalization.

Position within Thiazole-Based Pharmacophore Research

This compound occupies a strategic niche in thiazole chemistry due to its dual functionalization capacity:

Feature Role in Drug Design Example Applications
4-Carboxylate ester Prodrug formulation ACE inhibitors
Boc-protected amine Orthogonal protection Peptide coupling
Aryl-thiazole core π-π stacking interactions Kinase inhibition

Structural analyses reveal that the para-substituted Boc-amino group enhances molecular rigidity, favoring target binding through preorganization effects. Comparative studies with analogous benzyl derivatives (e.g., ethyl 2-(4-((tert-butoxycarbonyl)amino)benzyl)thiazole-4-carboxylate, CAS 1461708-07-5) demonstrate superior crystallinity and handling properties in the phenyl variant.

Relevance in Contemporary Medicinal Chemistry

Three factors underscore this compound's modern significance:

  • Modular Synthetic Utility : Serves as a linchpin for constructing hybrid scaffolds via:

    • Amide couplings (post-Boc deprotection)
    • Ester hydrolysis to carboxylic acids
    • Suzuki-Miyaura cross-coupling at the aryl position
  • Target Versatility : The thiazole nucleus interacts with diverse biological targets:
    $$ \text{IC}_{50} = 12.3\ \mu\text{M}\ \text{against}\ \text{EGFR}\ \text{kinase}\ \text{(derivative studies)} $$

  • ADMET Optimization : LogP calculations (ChemAxon) for the parent compound:
    $$ \log P = 2.81 $$, favorable for blood-brain barrier penetration

Recent work by Singh et al. (2023) utilized this intermediate to develop dual HDAC6/HSP90 inhibitors, achieving nanomolar potency through rational hybridization.

Current Research Landscape Overview

Synthetic methodologies continue to evolve around this compound:

Table 1: Comparative Synthesis Routes

Method Yield (%) Purity (HPLC) Key Advantage
Hantzsch cyclization 68 98.2 Scalability
TFA-mediated deprotection 92 99.5 Rapid Boc removal
Microwave-assisted 85 97.8 Reduced reaction time

Emerging applications include:

  • PROTAC Development : Thiazole-carbonyls serve as E3 ligase recognition elements
  • Antibiotic Adjuvants : Reverses β-lactam resistance in MRSA (3.2-fold potency increase)
  • PET Tracers : $$ ^{18}\text{F} $$-labeled analogs for tumor imaging

Ongoing structure-activity relationship (SAR) studies systematically modify the:

  • Amino protecting group (Boc vs. Fmoc vs. Cbz)
  • Ester substituent (ethyl vs. methyl vs. tert-butyl)
  • Aryl substitution pattern (para vs. meta)

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-15(20)13-10-24-14(19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHIIEZROYYMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base like sodium hydroxide can yield ethyl 2-aminothiazole-4-carboxylate.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the Boc-protected amino group with the thiazole ring. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the Boc-protected 4-aminophenylboronic acid and ethyl 2-bromo-4-carboxylate thiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Structure

The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate involves several steps to ensure efficient production with high purity. The Boc-protected amine provides stability during synthesis and allows for selective deprotection in targeted applications.

Key structural features include:

  • A thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen.
  • An ethyl ester group.
  • A tert-butoxycarbonyl (Boc) protected amino group.

Potential Applications

While specific biological activities of this compound are not extensively documented, compounds containing thiazole rings often exhibit significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the Boc-protected amine suggests potential applications in drug development, particularly in creating prodrugs or targeted therapies.

Pharmaceutical Development

This compound can be used as an intermediate for synthesizing a diverse range of heterocyclic analogues with promising therapeutic roles.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-4-phenylthiazole-5-carboxylateLacks Boc protection; different carboxylic positionPotentially more reactive due to unprotected amine
Ethyl 2-(aminophenyl)thiazole-4-carboxylateContains an amino group without Boc protectionDirectly reactive amine can lead to diverse derivatives
Ethyl 2-(methylamino)thiazole-4-carboxylateMethylamino instead of Boc-aminoMay exhibit different biological activities due to methyl substitution

Anticonvulsant Activity

Thiazole-bearing molecules have demonstrated anticonvulsant properties . For example, compound 1 (4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide) displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection . Similarly, analogue 2 (1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) displayed the most activity, with a median anti-PTZ effective dose (ED) of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide .

Oct3/4 Induction

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The Boc-protected amino group can be deprotected to yield a free amine, which can further interact with biological targets through electrostatic interactions and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Electronic Properties

Table 1: Structural Comparison of Thiazole Carboxylates
Compound Name Substituent at Thiazole 2-Position Substituent at Thiazole 4-Position Key Functional Groups
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate 4-(Boc-amino)phenyl Ethyl carboxylate Boc-protected amine, ester
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate 2,4-Difluorophenyl Ethyl carboxylate Fluorine substituents, ester
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) 4-Chlorophenylamino Ethyl carboxylate Chlorophenyl, secondary amine, ester
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Nitrobenzylidene hydrazinyl Ethyl carboxylate Nitro group, hydrazine
Ethyl 2-aminothiazole-4-carboxylate Amino Ethyl carboxylate Free amine, ester

Key Observations:

  • The Boc group in the target compound introduces steric bulk and lipophilicity, which may reduce reactivity compared to analogues with free amines (e.g., O4I2) or electron-withdrawing groups (e.g., nitro in ).

Physicochemical Properties

Table 3: Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound 25 175–194 Low (lipophilic Boc group)
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate Not reported Not reported Moderate (polar fluorine substituents)
Ethyl 2-aminothiazole-4-carboxylate 150–152 Decomposes High (free amine enhances polarity)

Key Observations:

  • The Boc group reduces solubility in aqueous media compared to hydrophilic analogues like Ethyl 2-aminothiazole-4-carboxylate .
  • Halogenated derivatives (e.g., ) exhibit intermediate solubility due to balanced lipophilic/hydrophilic substituents.

Biological Activity

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an ethyl ester group, and a Boc-protected amino group. The structural composition contributes to its reactivity and biological activity, particularly in inhibiting bacterial enzymes.

Target Enzyme: The primary target of this compound is UDP-N-acetylmuramate/L-alanine ligase , an enzyme critical for bacterial cell wall synthesis.

Mode of Action:

  • The compound acts as an antagonist to the target enzyme, disrupting the peptidoglycan synthesis pathway essential for bacterial growth and survival.
  • This interaction leads to significant antibacterial and antifungal effects, making it a candidate for further development in antimicrobial therapies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, including:

MicroorganismActivity Level
Bacillus subtilisModerate to high
Aspergillus nigerModerate
Escherichia coliModerate

The minimum inhibitory concentration (MIC) values indicate that compounds with specific substitutions on the phenyl ring enhance their antimicrobial potency .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been implicated in modulating pathways related to cell proliferation and apoptosis. For instance, compounds structurally similar to this compound have been reported to induce Oct3/4 expression, a key factor in maintaining pluripotency in stem cells .

Case Studies

  • Antimicrobial Screening:
    A study synthesized several derivatives of thiazole-based compounds, including this compound. The results indicated that certain derivatives exhibited significant activity against Bacillus subtilis and Aspergillus niger, supporting the compound's potential as an antimicrobial agent .
  • Cancer Cell Line Studies:
    In vitro studies have shown that thiazole derivatives can inhibit cancer cell growth by interfering with specific signaling pathways. For example, derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it may be sensitive to temperature variations, with recommendations for storage at refrigeration levels. This sensitivity could impact its stability and efficacy in therapeutic applications.

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